

A Comparative Performance Analysis of Refrigerants R-123 and R-134a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Dichloro-1,1,2-trifluoroethane*

Cat. No.: *B1204223*

[Get Quote](#)

A comprehensive comparison of the refrigerants R-123 and R-134a reveals distinct performance, thermodynamic, and environmental characteristics that dictate their suitability for different applications. This guide provides an objective analysis of their properties, supported by available data, to inform researchers, scientists, and drug development professionals in their selection of cooling technologies. While both are established refrigerants, their operational efficiencies and environmental impacts diverge significantly.

Environmental Properties: A Trade-off Between Ozone Depletion and Global Warming

The primary environmental distinction between R-123 and R-134a lies in their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). R-123, a hydrochlorofluorocarbon (HCFC), has a low ODP, contributing to a lesser extent to the depletion of the ozone layer. In contrast, R-134a, a hydrofluorocarbon (HFC), has an ODP of zero.^[1] However, R-134a possesses a significantly higher GWP, indicating a greater contribution to global warming compared to R-123.^{[2][3]}

Property	R-123	R-134a
ASHRAE Safety Group	B1	A1
Ozone Depletion Potential (ODP)	0.02	0
Global Warming Potential (GWP, 100-yr)	77	1430

Thermodynamic and Physical Properties

The thermodynamic and physical properties of a refrigerant are critical determinants of its performance in a refrigeration cycle. R-134a exhibits a considerably higher vapor density and a slightly greater latent heat of vaporization than R-123. Conversely, R-123 has a higher surface tension. These properties influence heat transfer characteristics and system design.[\[4\]](#)

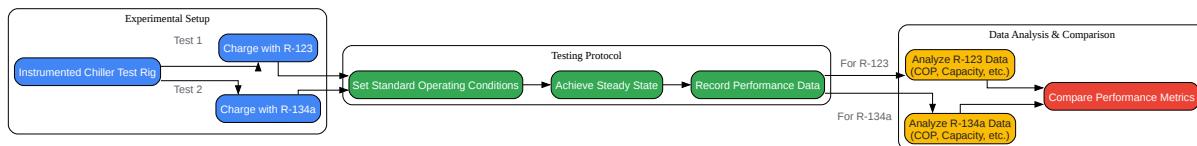
Property	R-123	R-134a
Chemical Formula	CHCl2CF3	CH2FCF3
Molecular Weight (g/mol)	152.93	102.03
Boiling Point (°C)	27.8	-26.1
Critical Temperature (°C)	183.7	101.1
Critical Pressure (kPa)	3668	4059
Liquid Density @ 25°C (kg/m ³)	1456	1206
Vapor Density @ Boiling Point (kg/m ³)	6.24	5.25
Latent Heat of Vaporization @ Boiling Point (kJ/kg)	170.6	217.2

Performance Comparison

Direct experimental comparisons under identical conditions are limited in publicly available literature. However, analysis of their thermodynamic properties and data from various studies indicate that R-123 generally offers superior energy efficiency in centrifugal chiller applications, for which it is primarily used.^[5]

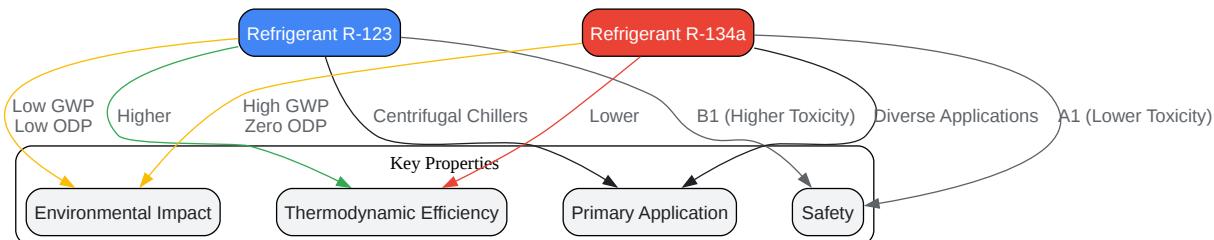
Studies suggest that R-123 has a 3-5% thermodynamic advantage over other refrigerants, including R-134a, in practical chiller systems.^[5] This translates to lower energy consumption for the same cooling load. R-134a, while having a lower theoretical efficiency in some contexts, is versatile and widely used in a broader range of applications, including automotive air conditioning and medium-temperature refrigeration.^[1] The higher heat transfer coefficient of R-134a can be advantageous in certain heat exchanger designs.

Performance Metric	R-123	R-134a
Coefficient of Performance (COP)	Generally Higher in Centrifugal Chillers	Moderate to High
Refrigerating Effect (kJ/kg)	Lower	Higher
Compressor Power Consumption	Generally Lower for same cooling capacity	Generally Higher for same cooling capacity
Operating Pressure	Low	Medium to High
Primary Application	Centrifugal Chillers	Automotive AC, Domestic & Commercial Refrigeration


Experimental Protocols

A generalized experimental protocol for comparing the performance of refrigerants in a vapor-compression refrigeration system, such as a chiller, involves the following key steps:

- **Test Apparatus:** A fully instrumented vapor-compression chiller test rig is utilized. The setup includes a compressor, a condenser, an expansion valve, and an evaporator. Key instrumentation includes:
 - Thermocouples and pressure transducers at the inlet and outlet of each major component.
 - A flow meter to measure the refrigerant mass flow rate.


- Wattmeters to measure the power consumption of the compressor and any auxiliary components.
- Flow meters and temperature sensors for the chilled water and condenser water loops.
- Procedure:
 - The system is first evacuated to remove any non-condensable gases and then charged with the refrigerant under investigation (either R-123 or R-134a).
 - The operating conditions are set to standardized values. For chillers, these are typically based on ARI (Air-Conditioning, Refrigeration, and Technology Institute) standard conditions, which specify chilled water inlet/outlet temperatures and condenser water inlet/outlet temperatures.
 - The system is allowed to reach a steady state, which is confirmed by stable temperature, pressure, and flow rate readings over a specified period.
 - Once at steady state, data from all instruments are recorded simultaneously.
- Data Analysis:
 - The refrigerating capacity is calculated from the mass flow rate and the temperature difference of the chilled water.
 - The compressor power input is measured directly.
 - The Coefficient of Performance (COP) is calculated as the ratio of the refrigerating capacity to the compressor power input.
 - The thermodynamic state points of the refrigerant are determined from the measured temperatures and pressures, allowing for the calculation of enthalpy and entropy at each point in the cycle. This enables a detailed analysis of the performance of individual components.
- Comparison: The procedure is repeated for the other refrigerant under the exact same set of operating conditions to ensure a fair and accurate comparison of their performance metrics.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing R-123 and R-134a performance.

[Click to download full resolution via product page](#)

Caption: Logical relationship of key properties for R-123 and R-134a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 2. infraserv.com [infraserv.com]
- 3. daikin-solutions.com [daikin-solutions.com]
- 4. freon.cn [freon.cn]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Refrigerants R-123 and R-134a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204223#performance-comparison-of-r-123-vs-r-123a-as-refrigerants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com